molecular formula C11H8N4O4 B2415138 N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 899749-12-3

N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2415138
CAS No.: 899749-12-3
M. Wt: 260.209
InChI Key: QWYFLWSVZYTTOU-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a nitrophenyl group attached to the pyridazine ring, which imparts unique chemical and physical properties

Properties

IUPAC Name

N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c16-10-6-5-9(13-14-10)11(17)12-7-1-3-8(4-2-7)15(18)19/h1-6H,(H,12,17)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFLWSVZYTTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 4-nitroaniline with pyridazine-3,6-dione under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Solvents: Dimethylformamide (DMF), ethanol, water.

Major Products Formed

    Reduction: 4-aminophenyl derivatives.

    Substitution: Various substituted pyridazine derivatives.

    Oxidation: Oxidized nitrophenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its pyridazine ring structure, which imparts distinct chemical properties compared to other nitrophenyl compounds

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